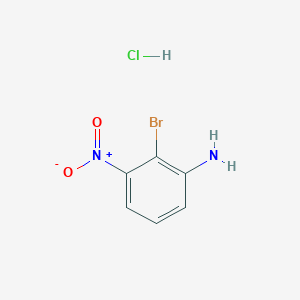
2-ブロモ-3-ニトロアニリン塩酸塩
概要
説明
2-Bromo-3-nitroaniline hydrochloride is an organic compound with the molecular formula C6H6BrClN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and nitro groups. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
科学的研究の応用
2-Bromo-3-nitroaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
As an aniline derivative, it may interact with various biological targets, including enzymes and receptors .
Mode of Action
Aniline derivatives are known to undergo various chemical reactions, such as nucleophilic substitution . In the case of 2-Bromo-3-nitroaniline, the bromine and nitro groups may play a crucial role in its interaction with biological targets .
Biochemical Pathways
Aniline derivatives can participate in various biochemical reactions and pathways, potentially affecting cellular processes .
Pharmacokinetics
It’s known that the compound is a light yellow to orange-yellow solid, with low solubility in water and good solubility in organic solvents such as ethanol and dimethylformamide . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Aniline derivatives can participate in various chemical reactions, potentially leading to changes in cellular processes .
Action Environment
The action of 2-Bromo-3-nitroaniline hydrochloride can be influenced by various environmental factors. It is relatively stable at room temperature but may decompose or explode when exposed to heat, vibration, friction, or sunlight . Therefore, it should be stored in a cool, dry, well-ventilated place, away from fire sources and oxidants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-nitroaniline hydrochloride typically involves a multi-step process:
Nitration: The nitration of aniline to form 3-nitroaniline. This is achieved by reacting aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Bromination: The bromination of 3-nitroaniline to form 2-Bromo-3-nitroaniline. This step involves the reaction of 3-nitroaniline with bromine in the presence of a suitable solvent like acetic acid.
Formation of Hydrochloride Salt: The final step involves converting 2-Bromo-3-nitroaniline to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-Bromo-3-nitroaniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Bromo-3-nitroaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group formed after reduction can be further oxidized to form different functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide, or other strong bases.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Major Products Formed
Reduction: 2-Bromo-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Different oxidized derivatives of aniline.
類似化合物との比較
Similar Compounds
2-Bromoaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-2-nitroaniline: A positional isomer with different chemical properties and reactivity.
Uniqueness
2-Bromo-3-nitroaniline hydrochloride is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic processes. Its ability to undergo multiple types of chemical reactions enhances its versatility in scientific research and industrial applications.
特性
IUPAC Name |
2-bromo-3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAVSLIPTZMOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)
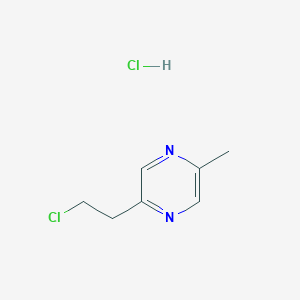
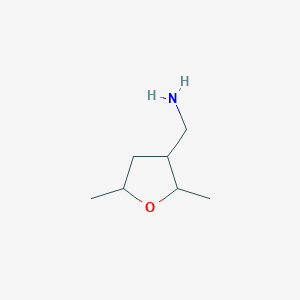
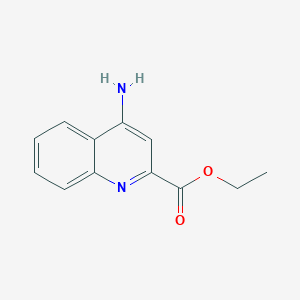
methanone hydrobromide](/img/structure/B1379262.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)
methanone hydrobromide](/img/structure/B1379264.png)

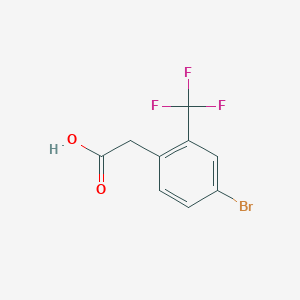
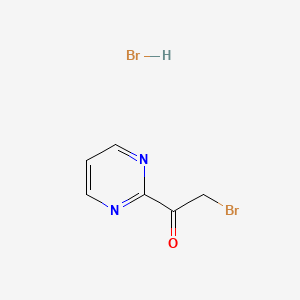
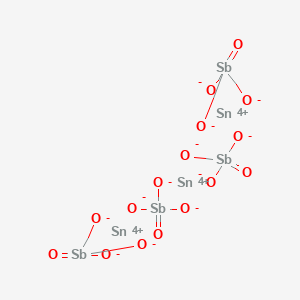
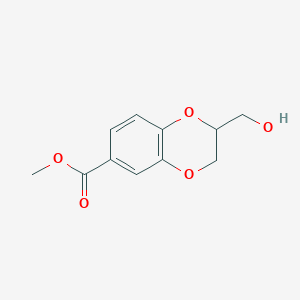
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)](/img/structure/B1379275.png)

